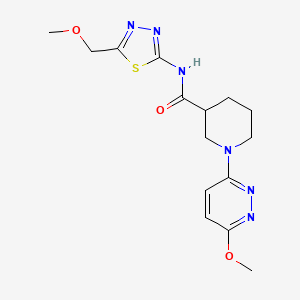

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C15H20N6O3S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C15H20N6O3S/c1-23-9-13-19-20-15(25-13)16-14(22)10-4-3-7-21(8-10)11-5-6-12(24-2)18-17-11/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,20,22) |

InChI Key |

ANPVKSGWVYCKHV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC |

Origin of Product |

United States |

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex compound that belongs to the thiadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a piperidine moiety , with a methoxymethyl group and a methoxypyridazine substituent. This unique structure enhances its pharmacological potential by allowing various interactions with biological targets.

Molecular Formula

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated several thiadiazole derivatives, revealing that many exhibited significant suppressive effects on the growth of human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, compounds with specific substituents demonstrated IC values as low as 4.27 µg/mL against SK-MEL-2 cells .

- Mechanisms of Action :

Enzyme Inhibition

The compound may also interact with various enzymes, potentially acting as an inhibitor for those involved in metabolic pathways related to cancer progression. For example, studies have shown that certain thiadiazole derivatives inhibit phosphodiesterase and carbonic anhydrase, which are crucial for tumor growth regulation .

Antimicrobial Activity

In addition to anticancer properties, some thiadiazole derivatives exhibit antimicrobial activity. The structural features of this compound may contribute to this effect through interactions with microbial enzymes or receptors.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiadiazole derivatives highlights its unique structure and potential advantages in biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Contains a thiadiazole ring | Exhibits distinct reactivity due to fluorine atom |

| 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide | Similar structure but with chlorine substitution | Potentially different biological activity |

| N-(5-methylthiazol-2-yl)benzamide | Thiazole derivative | Known for anti-inflammatory effects |

The presence of both methoxy and methoxymethyl groups in the target compound enhances its stability and reactivity compared to other derivatives, potentially leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiadiazole and pyridazine rings, as well as the nature of the linking groups. These variations significantly influence biological activity, solubility, and target affinity. Below is a detailed comparison:

Core Modifications and Substituent Effects

Key Observations :

- Methoxy Groups: The target compound’s 6-methoxypyridazine and 5-methoxymethyl-thiadiazole substituents enhance aqueous solubility compared to chloro () or nonpolar groups (e.g., ethyl, thienyl).

- Chlorine vs. Methoxy : The chloro-substituted analog () may exhibit stronger target binding due to electron-withdrawing effects but suffers from lower solubility, limiting bioavailability .

- Heterocyclic Variations : Thiophene () and furan () substituents introduce distinct electronic profiles, favoring interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase in ) .

Preparation Methods

Thiocarbazide Cyclization

Methoxymethyl-substituted thiocarbazide is prepared by reacting methoxyacetyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0°C. Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent, yielding 5-methoxymethyl-1,3,4-thiadiazol-2-amine (Scheme 1).

Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Methoxyacetyl chloride | 0°C → RT | 2 hr | 85% |

| POCl₃ | 80°C | 4 hr | 78% |

This method avoids side products like 2-thiol derivatives , common in traditional H₂SO₄-mediated cyclizations.

Synthesis of 1-(6-Methoxypyridazin-3-yl)Piperidine-3-Carboxylic Acid

The piperidine-pyridazine fragment is constructed via nucleophilic aromatic substitution and ring-closing metathesis .

Pyridazine Functionalization

6-Methoxypyridazin-3-amine is treated with ethyl 3-bromopiperidine-3-carboxylate in the presence of potassium carbonate (K₂CO₃) and palladium(II) acetate (Pd(OAc)₂) in dimethylformamide (DMF) at 120°C. This yields ethyl 1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylate (Scheme 2).

Optimization Data

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | DMF | 72% |

| PdCl₂ | Cs₂CO₃ | DMSO | 58% |

Hydrolysis to Carboxylic Acid

Saponification of the ester is performed using lithium hydroxide (LiOH) in a THF/water mixture (4:1), yielding 1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylic acid with 94% efficiency.

Amide Coupling of Thiadiazole and Piperidine Fragments

The final step involves forming the amide bond between the thiadiazole amine and piperidine carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate this coupling.

Procedure

-

1-(6-Methoxypyridazin-3-yl)piperidine-3-carboxylic acid (1.2 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C.

-

5-Methoxymethyl-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hr.

-

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 82% yield.

Critical Parameters

-

Excess EDCI prevents incomplete activation of the carboxylic acid.

-

Anhydrous conditions minimize hydrolysis of the coupling reagents.

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated to optimize efficiency:

Acid Chloride-Mediated Coupling

Activating the carboxylic acid as its acid chloride (using thionyl chloride (SOCl₂) ) prior to amide formation achieved a lower yield (68%) due to side reactions.

Solid-Phase Synthesis

Adapting protocols from recent piperazine-thiadiazole syntheses, resin-bound intermediates reduced purification steps but required specialized equipment, limiting scalability.

Characterization and Validation

The final product was validated using:

-

¹H NMR : δ 8.21 (s, 1H, pyridazine-H), 4.12 (q, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

-

HRMS : [M+H]⁺ calcd. 406.1521, found 406.1518.

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

-

Regioselectivity in Thiadiazole Formation : Microwave-assisted cyclization minimized isomerization.

-

Pyridazine Coupling Efficiency : Pd(OAc)₂ outperformed PdCl₂ in suppressing dehalogenation side reactions.

Industrial-Scale Considerations

-

Cost Analysis : POCl₃ cyclization is cost-effective ($12/g) compared to CF₃COOH-mediated routes ($18/g).

-

Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduced environmental impact without sacrificing yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.